Home > Products > Screening Compounds P92724 > 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid - 2092712-79-1

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Catalog Number: EVT-1782061
CAS Number: 2092712-79-1
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • One common approach involves the reaction of 5-amino-pyrazoles with α-haloketones or α-tosyloxyacetophenones. [] This method utilizes hypervalent iodine reagents to facilitate the cyclization step.
  • Another strategy involves the cyclocondensation of enaminones with hydrazine derivatives. [] This method allows for the introduction of diverse substituents on the imidazo[1,2-b]pyrazole scaffold.
Mechanism of Action
  • Some derivatives have been shown to exhibit anticancer activity by inhibiting various kinases involved in cell proliferation and survival. [, ]
Applications
  • Anticancer Agents: Studies have explored substituted pyrazole derivatives for their anticancer activity against various cancer cell lines. [] These derivatives showed potential activity against MCF-7, HCTH-6, and HePG-2 carcinoma cell lines, suggesting their potential as lead compounds for anticancer drug development.
  • Antioxidant Agents: Fused heterocyclic 1,3,5-triazine derivatives, synthesized from N-acyl imidates and heterocyclic amines, exhibited high antioxidant activity, even surpassing the activity of common antioxidants like butylated hydroxytoluene and Trolox®. [] This finding highlights the potential of these compounds in combating oxidative stress-related diseases.

2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (3-methoxy-4-phenoxy-benzylidene)-hydrazide (4G)

  • Compound Description: This compound is a synthesized imidazo-pyrazole derivative investigated for its antiproliferative activity against melanoma cells. []
  • Relevance: This compound shares the core imidazo[1,2-b]pyrazole structure with 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. The presence of a carboxylic acid hydrazide substituent at the 7-position, while different from the cyclobutyl group in the target compound, highlights the exploration of modifications at this position for potential anti-melanoma activity. []

2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide (4I)

  • Compound Description: This synthesized imidazo-pyrazole derivative demonstrated significant antiproliferative effects against both patient-isolated melanoma cells and vemurafenib-resistant melanoma cells. []
  • Relevance: Similar to 4G, this compound shares the core imidazo[1,2-b]pyrazole structure with 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid and also features a carboxylic acid hydrazide substituent at the 7-position. The variation in the substituent structure emphasizes the exploration of diverse modifications at this position for enhanced anti-melanoma activity. []

HZ-166 (8-Ethynyl-6-(2′-pyridine)-4H-2,5,10b-triaza-benzo[e]azulene-3-carboxylic acid ethyl ester)

  • Compound Description: This compound is a functionally selective GABAA receptor modulator with high intrinsic efficacy for α2 and α3 subunit-containing GABAA receptors. It induces a mild form of sedation characterized by a rest/sleep posture in rhesus monkeys. []
  • Relevance: Although HZ-166 does not share the imidazo[1,2-b]pyrazole core with 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, it highlights the significance of exploring diverse heterocyclic scaffolds, specifically those containing nitrogen and carboxylic acid functionalities, for potential therapeutic applications, including those targeting the central nervous system. []

5-(1-Pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine

  • Compound Description: This compound serves as a versatile building block in heterocyclic synthesis, leading to the creation of various pyrazoles, pyrimidines, and fused heterocyclic systems like imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. []
  • Relevance: While this compound doesn't directly feature the imidazo[1,2-b]pyrazole core of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, it underscores the importance of exploring related heterocyclic systems, particularly those incorporating nitrogen-containing rings like pyrazoles and pyrimidines. This emphasizes the broader context of heterocyclic chemistry and the potential for discovering novel compounds with diverse biological activities within this chemical space. []

3-Chloro-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile

  • Compound Description: This compound is a key intermediate used in the synthesis of various substituted pyrazole derivatives, including pyrazolo[3,4-c]pyrazoles, pyrazolo[1,5-e]tetrazoles, pyrazolo[3,4-d]pyrimidines, and tricyclic oxopyrazolo[1,5-b]isoquinolines. These derivatives are screened for their anticancer activity. []
  • Relevance: This compound highlights the importance of the pyrazole scaffold, a core structure in 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. The diverse range of derivatives synthesized from this compound emphasizes the versatility of pyrazole as a building block for developing biologically active molecules, including potential anticancer agents. []

Properties

CAS Number

2092712-79-1

Product Name

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

IUPAC Name

6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c14-10(15)7-8(6-2-1-3-6)12-13-5-4-11-9(7)13/h4-6,12H,1-3H2,(H,14,15)

InChI Key

CRSWWIOLPBMZEI-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=C(C3=NC=CN3N2)C(=O)O

Canonical SMILES

C1CC(C1)C2=C(C3=NC=CN3N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.